Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate is a chemical compound with the molecular formula C12H20F3NO3 and a molecular weight of 283.29 g/mol . . This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate typically involves the esterification of N-(trifluoroacetyl)-L-norleucine with sec-butanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other trifluoroacetylated compounds.
Biology: This compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate involves its interaction with specific molecular targets. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This compound can also participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biomolecules .
Comparison with Similar Compounds
Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate can be compared with other similar compounds such as:
Sec-butyl 2-[(trifluoroacetyl)amino]butanoate: This compound has a shorter carbon chain but shares similar chemical properties and reactivity.
N-(Trifluoroacetyl)-L-norleucine methyl ester: This ester has a different alkyl group but exhibits comparable behavior in chemical reactions.
Sec-butyl 2-[(trifluoroacetyl)amino]pentanoate: This compound has an intermediate carbon chain length and similar applications in research and industry.
Properties
CAS No. |
57983-76-3 |
---|---|
Molecular Formula |
C12H20F3NO3 |
Molecular Weight |
283.29 g/mol |
IUPAC Name |
butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]hexanoate |
InChI |
InChI=1S/C12H20F3NO3/c1-4-6-7-9(10(17)19-8(3)5-2)16-11(18)12(13,14)15/h8-9H,4-7H2,1-3H3,(H,16,18) |
InChI Key |
OBLZBDBZXAWHCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC(C)CC)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.